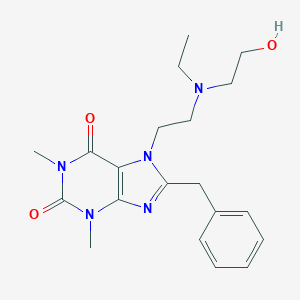
Bamifylline
Overview
Description
Bamifylline is a drug belonging to the xanthine chemical class. It acts as a selective adenosine A1 receptor antagonist and is primarily used in the treatment of bronchial asthma and other conditions associated with bronchospasm . The chemical formula of this compound is C20H27N5O3, and it has a molar mass of 385.46008 g/mol .
Mechanism of Action
Target of Action
Bamifylline primarily targets the A1 adenosine receptors . These receptors play a crucial role in various physiological processes, including the regulation of heart rate and sleep, and the modulation of neurotransmitter release in the central nervous system .
Mode of Action
As a selective A1 adenosine receptor antagonist , this compound binds to these receptors and inhibits their activity . This interaction blocks the action of adenosine, a neurotransmitter that can induce bronchoconstriction. By antagonizing the A1 adenosine receptors, this compound helps to relax the smooth muscles in the airways, thereby alleviating symptoms of bronchial asthma and bronchospasm .
Biochemical Pathways
By blocking these receptors, this compound may potentially influence these pathways .
Result of Action
The primary result of this compound’s action is the relaxation of the bronchial smooth muscles , which helps to alleviate the symptoms of conditions like bronchial asthma and bronchospasm . By blocking the A1 adenosine receptors, this compound prevents bronchoconstriction, improving airflow and reducing respiratory distress .
Biochemical Analysis
Biochemical Properties
Bamifylline, as an adenosine A1 receptor antagonist, interacts with adenosine receptors in the body . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, thereby blocking the actions of adenosine .
Cellular Effects
This compound’s primary cellular effect is its ability to block the action of adenosine on its receptor . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bronchial asthma, this compound can help relax bronchial smooth muscle cells, inhibit bronchoconstriction, and reduce inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the adenosine A1 receptor . By binding to this receptor, this compound prevents adenosine from exerting its effects, which include bronchoconstriction and inflammatory responses . This mechanism of action is crucial for this compound’s therapeutic use in conditions like bronchial asthma .
Metabolic Pathways
As a xanthine derivative, it is likely that this compound undergoes metabolism in the liver, similar to other xanthine drugs .
Subcellular Localization
Given its mechanism of action as an adenosine receptor antagonist, it is likely that this compound localizes to the cell membrane where adenosine receptors are predominantly found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bamifylline hydrochloride involves reacting 8-benzyltheophylline (8-benzyl-1,3-dimethyl-7H-purine-2,6-dione) with 2-(ethylamino)ethanol and 1,2-dichloroethane in the presence of anhydrous sodium carbonate (Na2CO3) in a non-polar organic solvent such as dioxane or xylene . The reaction mixture is then subjected to extraction with an organic solvent and water, followed by the addition of hydrochloric acid to obtain crystalline this compound hydrochloride .
Industrial Production Methods
The industrial production of this compound hydrochloride follows a similar synthetic route but is optimized for high yield and purity within a short reaction time. This involves minimizing reaction steps and using specific reaction conditions to ensure the process is suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Bamifylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Bamifylline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative used in the treatment of respiratory conditions.
Caffeine: A well-known stimulant that also belongs to the xanthine class and has similar pharmacological effects.
Uniqueness
Bamifylline is unique in its selective antagonism of the adenosine A1 receptor, which distinguishes it from other xanthine derivatives like theophylline and caffeine that have broader receptor activity . This selectivity makes this compound particularly effective in targeting bronchospasm without causing as many side effects as other xanthines.
Properties
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYEFBRTFASAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022642 | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-63-9 | |
| Record name | Bamifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []
A: While this compound inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []
A: Unlike theophylline and enprofylline, which show cardiostimulant effects, this compound lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []
ANone: The molecular formula of this compound is C16H17N5O2, and its molecular weight is 311.34 g/mol.
ANone: The provided research papers primarily focus on this compound's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.
ANone: this compound is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.
A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess this compound's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]
ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on this compound's activity, potency, or selectivity.
A: While specific stability data is limited in the provided research, this compound is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []
ANone: The provided research papers primarily focus on this compound's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.
A: this compound is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []
A: No evidence of this compound accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []
A: The half-life of this compound in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []
A: Clinical studies indicate this compound improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []
A: Case reports suggest this compound can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]
ANone: The research provided does not delve into specific resistance mechanisms related to this compound.
A: While generally considered safe, this compound may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of this compound intoxication has been reported. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


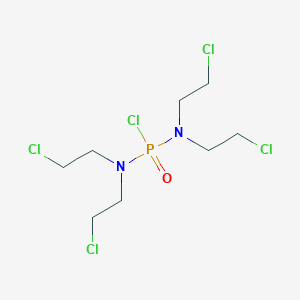

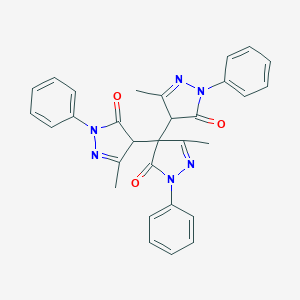

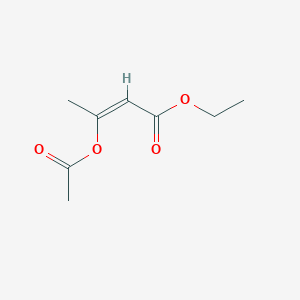

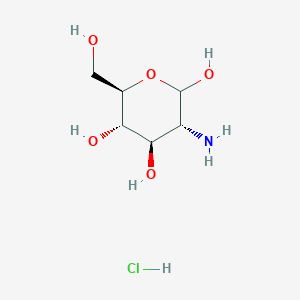
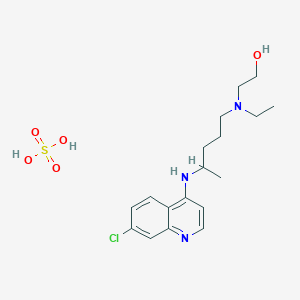

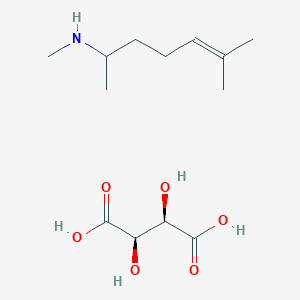
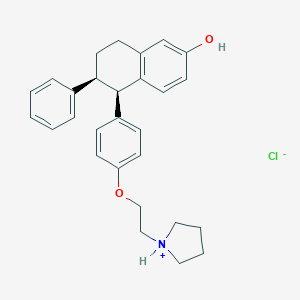
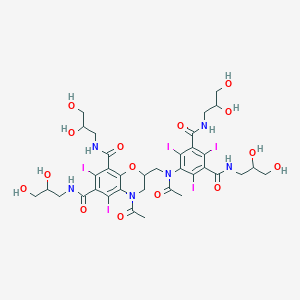
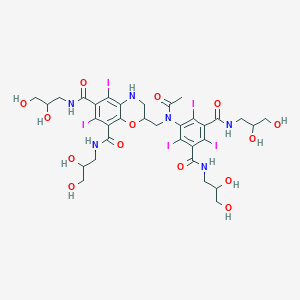
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)
